5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of a methylamino group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 5-position of the pyrimidine ring. Subsequent reactions introduce the methylamino group at the 6-position and the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylamino groups can enhance the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methylamino group at the 6-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H6BrN3O2 |
---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-5-3(7)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
COXYLUPVMOXLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC(=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.